Physicochemical Differentiation – LogP and TPSA Compared to 6‑Phenyl Analog
The target compound exhibits a computed LogP of 3.12 and a topological polar surface area (TPSA) of 34.37 Ų . Compared to the des‑methyl analog 6‑phenylimidazo[1,2-a]pyridine-3-carbaldehyde (LogP 3.05, PSA 43.37 Ų) , the 2‑methyl group increases logP by +0.07 and reduces PSA by 9.0 Ų. This shift predicts moderately enhanced passive membrane permeability while retaining a favorable drug‑like profile.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.12; TPSA = 34.37 Ų |
| Comparator Or Baseline | 6‑Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: LogP = 3.05; PSA = 43.37 Ų |
| Quantified Difference | ΔLogP = +0.07; ΔPSA = −9.0 Ų |
| Conditions | Computed values (XLogP3/standard algorithms); PubChem/chemscene and mcule databases |
Why This Matters
Procurement teams selecting building blocks for CNS‑penetrant or orally bioavailable leads should favor higher logP and lower TPSA within drug‑like space; this compound offers a measurable advantage over its des‑methyl counterpart.
